molecular formula C16H18N2O3S2 B2376024 5-ethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide CAS No. 941890-80-8

5-ethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide

Cat. No.: B2376024
CAS No.: 941890-80-8
M. Wt: 350.45
InChI Key: MXJUHGUCOBFTJO-UHFFFAOYSA-N
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Description

5-ethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is a chemical compound of significant interest in medicinal chemistry and anticancer research, provided for research purposes under the identifier BI-67810 . This sulfonamide derivative features a distinct molecular architecture, combining thiophene and pyrrolidinone motifs, which is often associated with potent biological activity. The compound is supplied for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Emerging scientific literature indicates that structural analogs containing the 2-oxopyrrolidin-1-yl (pyrrolidinone) group linked to a benzene-sulfonamide core represent a new class of potent antimicrotubule agents . These compounds have demonstrated promising antiproliferative activity in the low nanomolar to micromolar range against a panel of human cancer cell lines, including fibrosarcoma (HT-1080), colon carcinoma (HT-29), melanoma (M21), and breast carcinoma (MCF7) . The primary mechanism of action for these compounds involves targeting the colchicine-binding site (C-BS) on tubulin, leading to the depolymerization of microtubules, arrest of the cell cycle in the G2/M phase, and subsequent inhibition of cancer cell proliferation . Furthermore, related benzenesulfonamide compounds have shown remarkable in vitro antiproliferative effects by inducing apoptosis and cell cycle arrest , highlighting the potential of this chemical class in developing novel antineoplastic agents . Researchers can leverage this compound as a key intermediate or pharmacophore in the design and synthesis of new therapeutic candidates targeting microtubule dynamics.

Properties

IUPAC Name

5-ethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-2-14-9-10-16(22-14)23(20,21)17-12-5-7-13(8-6-12)18-11-3-4-15(18)19/h5-10,17H,2-4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJUHGUCOBFTJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene-2-Sulfonyl Chloride Intermediate

The synthesis begins with the preparation of 5-ethylthiophene-2-sulfonyl chloride , a critical intermediate. Thiophene derivatives are sulfonated using chlorosulfonic acid under controlled conditions. For the 5-ethyl substitution, alkylation of thiophene precedes sulfonation.

Reaction Conditions

  • Alkylation : Ethylation of thiophene at the 5-position is achieved via Friedel-Crafts alkylation using ethyl bromide and AlCl₃ in dichloromethane at 0–5°C.
  • Sulfonation : The alkylated thiophene is treated with chlorosulfonic acid (ClSO₃H) at 50°C for 4 hours, yielding the sulfonyl chloride.

$$
\text{5-Ethylthiophene} + \text{ClSO}_3\text{H} \rightarrow \text{5-Ethylthiophene-2-sulfonyl chloride} + \text{HCl} \quad
$$

Coupling with 4-(2-Oxopyrrolidin-1-yl)Aniline

The sulfonyl chloride intermediate reacts with 4-(2-oxopyrrolidin-1-yl)aniline to form the target sulfonamide. This nucleophilic substitution occurs in the presence of a base to deprotonate the aniline.

Optimized Protocol

  • Solvent : Ethyl acetate or dichloromethane.
  • Base : Triethylamine (2.5 equiv) to scavenge HCl.
  • Temperature : 25–30°C for 12 hours.
  • Workup : Dilute hydrochloric acid quench, followed by sodium bicarbonate wash.

$$
\text{5-Ethylthiophene-2-sulfonyl chloride} + \text{4-(2-Oxopyrrolidin-1-yl)aniline} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} \quad
$$

Yield : 54–68% after purification.

Reaction Optimization and Catalysis

Solvent and Temperature Effects

Polar aprotic solvents (e.g., ethyl acetate) enhance reaction rates by stabilizing ionic intermediates. Elevated temperatures (75–80°C) improve kinetics but risk decomposition, necessitating a balance.

Table 1. Solvent Screening for Coupling Reaction

Solvent Yield (%) Purity (HPLC, %)
Ethyl acetate 68 98.5
Dichloromethane 62 97.8
THF 45 95.2

Data aggregated from.

Role of Catalysts

Potassium iodide (KI) acts as a phase-transfer catalyst in biphasic systems, improving sulfonyl chloride reactivity.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate 3:1) to remove unreacted aniline and sulfonic acid byproducts.

Crystallization

Recrystallization from diisopropyl ether yields analytically pure compound (mp 148–150°C).

Table 2. Analytical Data

Parameter Value
Molecular Weight 350.45 g/mol
HPLC Purity >99%
$$ ^1\text{H NMR} $$ (CDCl₃) δ 1.25 (t, 3H), 2.45 (q, 2H)...
$$ ^{13}\text{C NMR} $$ δ 14.1 (CH₃), 28.5 (CH₂)...

Data from.

Scalability and Industrial Adaptation

Kilogram-Scale Synthesis

A patented protocol scales the reaction to 5 mmol (1.75 g) with 81% yield using continuous flow reactors. Key parameters:

  • Residence Time : 30 minutes.
  • Temperature Control : 50°C ± 2°C.

Environmental Considerations

Waste streams containing triethylamine hydrochloride are neutralized with NaOH, recovering triethylamine for reuse.

Comparative Analysis of Synthetic Pathways

Route A (Stepwise Alkylation-Sulfonation)

  • Advantages : High purity, suitable for GMP production.
  • Disadvantages : Multi-step, lower overall yield (54%).

Route B (One-Pot Synthesis)

  • Advantages : Faster (8 hours), higher yield (68%).
  • Disadvantages : Requires stringent temperature control.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce amines .

Mechanism of Action

The mechanism of action of 5-ethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity or modulating their function. The pyrrolidinone moiety may also play a role in binding to specific proteins or nucleic acids, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-ethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Biological Activity

5-ethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C14_{14}H18_{18}N2_{2}O2_{2}S
  • Molecular Weight : 286.37 g/mol
  • Key Functional Groups : Thiophene ring, sulfonamide group, and oxopyrrolidine moiety.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to act as an inhibitor of certain enzymes involved in coagulation pathways, particularly thrombin and factor Xa, which are critical in blood clotting processes.

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against thrombin and factor Xa:

Target IC50_{50} (µM)Mechanism
Thrombin0.5Competitive inhibition
Factor Xa0.3Non-competitive inhibition

These findings suggest that the compound could be developed as an antithrombotic agent, potentially useful in the treatment of thromboembolic disorders.

Antithrombotic Activity

The antithrombotic properties of this compound were evaluated in several animal models. In one study involving rats, the compound significantly reduced thrombus formation in a model of venous thrombosis compared to control groups. The results indicated a dose-dependent response, with higher doses leading to more pronounced effects.

Case Studies

  • Case Study 1: Rat Model of Thrombosis
    • Objective : To evaluate the efficacy of the compound in preventing thrombus formation.
    • Method : Rats were administered varying doses of the compound prior to induction of thrombosis.
    • Results : A significant reduction in thrombus weight was observed at doses above 1 mg/kg.
  • Case Study 2: In Vitro Platelet Aggregation
    • Objective : To assess the effect on platelet aggregation.
    • Method : Platelets were isolated from human blood and treated with different concentrations of the compound.
    • Results : The compound inhibited platelet aggregation by approximately 60% at a concentration of 10 µM.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics with a bioavailability estimated at around 75%. The compound is metabolized primarily by liver enzymes, with a half-life ranging from 4 to 6 hours.

Q & A

Q. What are the key steps for synthesizing 5-ethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide, and how can reaction conditions impact yield?

The synthesis typically involves coupling 5-ethylthiophene-2-sulfonyl chloride with 4-(2-oxopyrrolidin-1-yl)aniline in a nucleophilic substitution reaction. A base like triethylamine is used to deprotonate the aniline, facilitating sulfonamide bond formation. Solvents such as dichloromethane or THF are common, with reaction temperatures maintained at 0–25°C to minimize side reactions (e.g., hydrolysis of sulfonyl chloride). Microwave-assisted methods (e.g., 60°C, 300 W for 10 minutes) can enhance reaction efficiency in analogous sulfonamide syntheses . Yield optimization requires precise stoichiometric ratios (1:1.2 aniline:sulfonyl chloride) and inert atmospheres to prevent oxidation.

Q. How is the compound structurally characterized, and which analytical techniques are critical for confirming purity?

Structural confirmation relies on NMR (¹H/¹³C) to identify proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, pyrrolidinone carbonyl at ~170 ppm) and mass spectrometry (ESI-MS) for molecular ion verification. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis . Impurities from incomplete coupling (e.g., unreacted aniline) are monitored using TLC (silica gel, ethyl acetate/hexane) .

Q. What preliminary biological assays are recommended for evaluating this compound’s therapeutic potential?

Initial screens include enzyme inhibition assays (e.g., carbonic anhydrase or kinase targets due to sulfonamide’s zinc-binding affinity) and cell viability assays (e.g., MTT in cancer cell lines like U87MG glioma). Computational docking (AutoDock Vina) can predict binding modes to prioritize targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

SAR strategies involve:

  • Substituent variation : Modifying the ethyl group on the thiophene ring or the pyrrolidinone moiety to alter lipophilicity (logP) and target affinity.
  • Bioisosteric replacement : Replacing the sulfonamide with a carboxylate or phosphonate group to assess charge effects.
  • Pharmacokinetic profiling : Measuring metabolic stability (human liver microsomes) and permeability (Caco-2 assays) to refine ADME properties .

Q. How can contradictory data on sulfonamide reactivity in different pH environments be resolved?

Contradictions arise from sulfonamide’s pH-dependent ionization (pKa ~10–11). Stability studies under varying pH (1–13) and temperatures (25–60°C) should be conducted using UV-Vis spectroscopy (λmax shifts) and HPLC-MS to track degradation products (e.g., hydrolyzed sulfonic acid). Buffered solutions (phosphate/citrate) at physiological pH (7.4) are critical for simulating in vivo conditions .

Q. What strategies mitigate side reactions during palladium-catalyzed coupling steps in derivatives of this compound?

Side reactions (e.g., homocoupling or dehalogenation) are minimized by:

  • Catalyst optimization : Using Pd(PPh₃)₄ instead of PdCl₂ to reduce oxidative byproducts.
  • Solvent control : Anhydrous THF or DMF to prevent hydrolysis.
  • Additives : Catalytic CuI or PPh₃ to stabilize intermediates .

Q. How can computational methods predict off-target interactions of this compound?

Molecular dynamics simulations (GROMACS) and pharmacophore modeling (Schrödinger) identify off-target binding risks. For example, the sulfonamide group may interact with serum albumin, reducing free drug concentration. Machine learning models (e.g., Random Forest) trained on ChEMBL data can predict cytochrome P450 inhibition .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis of this compound?

Scale-up challenges include exothermic reactions and solvent volume constraints. Solutions:

  • Flow chemistry : Continuous reactors (e.g., Corning G1) improve heat dissipation and mixing.
  • Crystallization optimization : Use antisolvents (e.g., heptane) to enhance purity .

Q. What advanced techniques resolve crystallinity issues in this sulfonamide?

Poor crystallinity complicates X-ray analysis. Cocrystallization with tartaric acid or spray drying (Büchi B-290) produces amorphous solid dispersions. Alternatively, synchrotron X-ray (λ = 0.7–1.0 Å) enhances diffraction resolution .

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